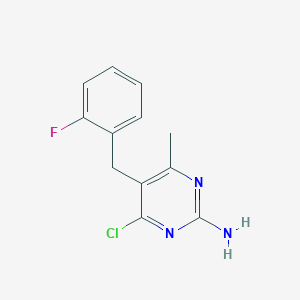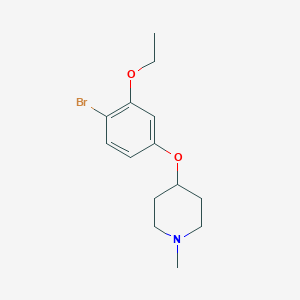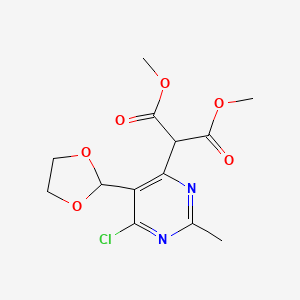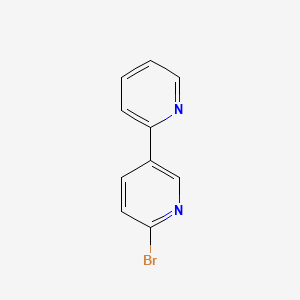
6'-Bromo-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid would yield 6’-phenyl-2,3’-bipyridine .
Scientific Research Applications
6’-Bromo-2,3’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6’-Bromo-2,3’-bipyridine in coordination chemistry involves its ability to coordinate with metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The specific pathways and molecular targets depend on the metal and the overall structure of the complex formed.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Similar in structure but with the bromine atom at the 6 position of the 2,2’-bipyridine.
4,4’-Dibromo-2,2’-bipyridine: Contains two bromine atoms at the 4 and 4’ positions.
2-Bromo-6-(2-pyridyl)pyridine: Another brominated bipyridine derivative with different substitution patterns.
Uniqueness
6’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of complexes it forms. This makes it particularly useful in certain catalytic applications and materials science .
Properties
CAS No. |
342618-54-6 |
|---|---|
Molecular Formula |
C10H7BrN2 |
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-bromo-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H |
InChI Key |
MYKJUTJKRCFNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)


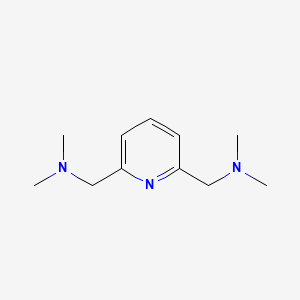
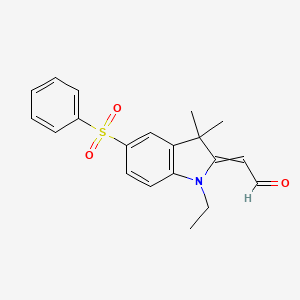
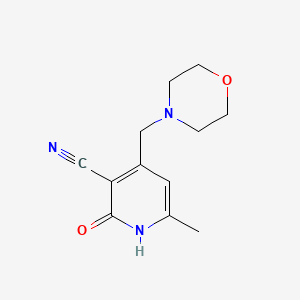
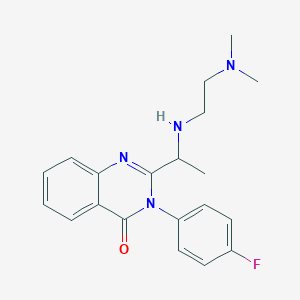
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)
